N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H17Cl2N3O2S and its molecular weight is 470.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features multiple functional groups that contribute to its biological activity, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is C23H17Cl2N3O2S, with a molecular weight of 470.4 g/mol. The IUPAC name reflects its intricate structure, which includes chlorophenyl groups and a sulfanylidene moiety.
Property | Value |
---|---|
Molecular Formula | C23H17Cl2N3O2S |
Molecular Weight | 470.4 g/mol |
IUPAC Name | N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI Key | TZUDGUFRUGGZJX-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that compounds related to N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene have notable antibacterial activity. A study highlighted the antibacterial efficacy of similar compounds against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin and streptomycin. For instance, MIC values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating a strong potential for these compounds in treating bacterial infections .
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
---|---|---|---|
Compound A | 0.004 | 0.008 | En. cloacae |
Compound B | 0.015 | 0.030 | S. aureus |
Compound C | 0.011 | 0.020 | E. coli |
Anticancer Activity
The compound has also been studied for its anticancer properties, particularly in inhibiting specific enzymes involved in cancer cell proliferation. The mechanism involves binding to the active sites of these enzymes, effectively blocking their activity and disrupting critical cellular processes necessary for tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene significantly reduced the viability of various cancer cell lines when tested at varying concentrations. The results suggested a dose-dependent response, with higher concentrations leading to increased cell death.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits enzymes critical for cellular metabolism and proliferation.
- Cell Membrane Interaction : It may alter cell membrane permeability, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Induction : It can induce oxidative stress within bacterial cells, contributing to its antimicrobial effects.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O2S/c24-17-7-4-14(5-8-17)13-28-22(30)19-9-6-16(11-20(19)27-23(28)31)21(29)26-12-15-2-1-3-18(25)10-15/h1-5,7-8,10,16,19-20H,6,9,11-13H2,(H,26,29)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUIDQPJOZGTLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCC3=CC(=CC=C3)Cl)NC(=S)N(C2=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.